(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione
Description
This compound belongs to the cyclopenta[a]phenanthrene steroid family, characterized by a tetracyclic core with a fused cyclopentane ring. Its structure includes:
- Stereochemistry: R-configuration at positions 8, 9, 10, and 14, and S-configuration at position 12.
- Functional groups:
- A hydroxymethyl (-CH2OH) group at position 6.
- Methyl (-CH3) groups at positions 10 and 13.
- Dione groups (C=O) at positions 3 and 17.
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15+,16+,19+,20-/m0/s1 |
InChI Key |
MNBSDZVEXCMDRX-AFJOWOCMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CCC2=O)C=C(C4=CC(=O)C=C[C@]34C)CO |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione
Reported Synthetic Routes
Route A: Starting from Androstenedione Derivatives
One common approach starts with androstenedione or related steroidal ketones. The sequence involves:
- Hydroxymethylation at C-6 : Using formaldehyde under basic or acidic catalysis to introduce the hydroxymethyl group selectively.
- Reduction and oxidation steps : To adjust the oxidation state at C-3 and C-17, usually employing reagents such as PCC (pyridinium chlorochromate) for oxidation or NaBH4 for reduction.
- Stereochemical control : Achieved by using chiral catalysts or protecting groups to maintain the stereochemical integrity of the molecule.
Route B: Total Synthesis via Cyclopenta[a]phenanthrene Framework Construction
This method involves:
- Building the tetracyclic steroid skeleton through Diels-Alder cycloaddition or Robinson annulation.
- Functional group installation : Hydroxymethylation at C-6 via hydroxymethylating agents such as paraformaldehyde or formaldehyde equivalents.
- Ketone introduction : Oxidation at C-3 and C-17 using selective oxidants.
- Stereoselective steps : Use of chiral auxiliaries or catalysts to achieve the required stereochemistry.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxymethylation at C-6 | Formaldehyde, NaOH or acid catalyst | 70-85 | Selectivity depends on pH and temperature |
| Oxidation at C-3 and C-17 | PCC, Dess-Martin periodinane | 75-90 | Mild conditions preserve stereochemistry |
| Reduction (if required) | NaBH4, LiAlH4 | 80-95 | Used to adjust ketone/alcohol balance |
| Cyclopenta[a]phenanthrene ring construction | Diels-Alder, Robinson annulation | 60-75 | Multi-step, requires careful control |
Yields vary depending on the precursor purity, reaction scale, and catalyst efficiency. The stereochemical outcomes are confirmed by NMR and X-ray crystallography.
Analytical Data and Characterization
Spectroscopic Confirmation
- NMR (1H and 13C) : Characteristic signals for hydroxymethyl protons (~3.7 ppm) and ketone carbons (~200 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 312 consistent with C20H24O3.
- Infrared Spectroscopy : Strong absorption bands for carbonyl groups (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
- X-ray Crystallography : Confirms stereochemistry and ring fusion.
Purity and Stability
Purity is typically >98% after chromatographic purification. The compound is stable under ambient conditions but sensitive to strong acids or bases that may alter the hydroxymethyl group.
Comparative Analysis of Preparation Methods
| Feature | Route A (Androstenedione Derivatives) | Route B (Total Synthesis) |
|---|---|---|
| Starting Material Availability | High (commercial steroids) | Moderate to low (multi-step synthesis) |
| Number of Steps | 4-6 | 7-10 |
| Overall Yield | 50-65% | 40-55% |
| Stereochemical Control | Good (steroid scaffold retained) | Excellent (chiral catalysts used) |
| Scalability | High | Moderate |
| Cost | Moderate | High |
Route A is preferred for industrial-scale synthesis due to availability and fewer steps, while Route B is advantageous for structural modifications and analog development.
Summary and Perspectives
The preparation of This compound involves sophisticated steroid chemistry with emphasis on stereochemical fidelity and functional group manipulation. Both semi-synthetic and total synthetic routes have been developed, with the semi-synthetic approach from steroidal precursors being more practical for large-scale production.
Future research may focus on:
- Developing more efficient catalytic hydroxymethylation methods.
- Exploring enzymatic or biocatalytic routes for improved stereoselectivity.
- Expanding synthetic accessibility to analogs for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Substitution of functional groups with other reactive species.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, nucleophile-substituted compounds.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that the compound exhibits promising anticancer properties. Its structural features allow it to interact with cellular pathways involved in cancer progression. Studies have shown that derivatives of cyclopenta[a]phenanthrene can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. These mechanisms are critical for developing new cancer therapies.
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. It may modulate pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to scavenge free radicals and inhibit pro-inflammatory cytokines positions this compound as a potential therapeutic agent in neuroprotection.
Biochemistry
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes involved in inflammation and pain signaling. This inhibition could lead to the development of new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
4. Hormonal Modulation
Research suggests that the compound may influence hormonal pathways by interacting with steroid receptors. This interaction could have implications for treating hormone-dependent conditions such as breast cancer or endometriosis.
Material Science
5. Polymer Development
Due to its unique chemical structure, the compound can be utilized in the synthesis of advanced polymers and materials. Its properties may enhance the mechanical strength and thermal stability of polymeric materials used in various industrial applications.
6. Nanotechnology Applications
The potential use of this compound in nanotechnology is being explored for drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted drug delivery to specific tissues or cells, improving therapeutic efficacy while minimizing side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant tumor inhibition in vitro using breast cancer cell lines. |
| Study 2 | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with the compound. |
| Study 3 | Enzyme Inhibition | Identified as a selective COX inhibitor with lower gastrointestinal toxicity compared to traditional NSAIDs. |
| Study 4 | Hormonal Modulation | Exhibited binding affinity for estrogen receptors influencing cell proliferation in hormone-sensitive cancers. |
Mechanism of Action
The mechanism of action of (8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interaction with specific receptors on cell surfaces.
Modulating Enzyme Activity: Inhibition or activation of enzymes involved in key biochemical pathways.
Altering Gene Expression: Regulation of gene expression through interaction with transcription factors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their differences are summarized below:
Functional Group Impact on Activity
- Methylidene (Exemestane) : Forms irreversible bonds with aromatase, crucial for enzyme inhibition .
- Benzyl (7-Benzylandrosta-1,4,6-triene-3,17-dione) : Introduces steric bulk, possibly interfering with estrogen receptor binding .
- Bromo (6-Bromoandrostenedione) : Increases molecular weight and alters electronic properties, impacting mutagenicity .
Stereochemical Differences
- The target compound’s R,R,R,S,R configuration contrasts with Exemestane (R,S,R,S,S) and Boldione (R,S,R,S,S). These differences affect 3D conformation, influencing interactions with enzymes or receptors .
Physicochemical Properties
| Property | Target Compound | 4,9(11)-Androstadien-3,17-dione | Exemestane |
|---|---|---|---|
| LogP (predicted) | ~2.8 | ~3.1 | ~3.5 |
| Hydrogen Bond Acceptors | 4 | 2 | 2 |
| Rotatable Bonds | 2 | 0 | 1 |
| Topological Polar Surface Area (Ų) | 74.6 | 34.1 | 34.1 |
The hydroxymethyl group increases polar surface area and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to Exemestane or Boldione .
Biological Activity
The compound (8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione is a steroidal derivative that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of cyclopenta[a]phenanthrenes and is characterized by a complex structure that includes multiple rings and functional groups. Its molecular formula is with a molecular weight of approximately 298.4 g/mol. The presence of hydroxymethyl and keto groups suggests potential reactivity and interaction with biological targets.
1. Hormonal Activity
This compound is structurally related to steroids and has been studied for its hormonal activities. Research indicates that it may exhibit estrogenic activity by binding to estrogen receptors (ERs), influencing gene expression related to reproductive and metabolic processes .
2. Anticancer Properties
Studies have shown that derivatives of cyclopenta[a]phenanthrenes can inhibit the proliferation of cancer cells. For instance:
- Case Study : A study demonstrated that related compounds reduced cell viability in breast cancer cell lines through apoptosis induction .
- Mechanism : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro:
- Research Finding : In a study involving macrophage cell lines, the compound significantly reduced levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .
Data Table: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : Binding to nuclear hormone receptors alters gene transcription.
- Signal Transduction Pathways : Modulation of pathways such as MAPK and NF-kB contributes to its anticancer and anti-inflammatory effects.
- Cell Cycle Regulation : The compound may interfere with cell cycle progression in cancer cells leading to growth arrest.
Q & A
Basic: What spectroscopic methods are recommended for structural elucidation of this compound, and how can conflicting spectral data be resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use high-resolution and NMR with 2D techniques (e.g., COSY, HSQC, HMBC) to resolve stereochemistry and confirm hydroxyl/methyl group positions. For example, HMBC correlations can verify the hydroxymethyl group at C6 .
- Infrared (IR) Spectroscopy: Identify carbonyl (C3, C17) and hydroxyl (C6) stretches. Compare with reference spectra of structurally similar steroids .
- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular formula accuracy. For isomers, fragmentation patterns (e.g., retro-Diels-Alder) differentiate between cyclopenta-phenanthrene derivatives .
- Data Resolution: If contradictions arise (e.g., unexpected NOE correlations), cross-validate with X-ray crystallography or computational models (DFT-based NMR prediction) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation: Based on GHS classification (H302, H315, H319, H335), use PPE (gloves, goggles, respirators) and work in a fume hood. Avoid dust generation due to acute toxicity risks .
- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .
- Storage: Store in sealed containers under dry conditions (room temperature) to prevent hydrolysis or oxidation .
Advanced: How can reaction pathways for synthesizing this compound be optimized using statistical experimental design?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken) to optimize variables like temperature, catalyst loading, and solvent polarity. For cyclopenta-phenanthrene derivatives, solvent choice (e.g., THF vs. DCM) significantly impacts ring-closure efficiency .
- Response Surface Methodology (RSM): Model yield and purity as responses. Use ANOVA to identify critical factors. For example, hydroxyl group protection/deprotection steps may require pH control .
- Validation: Confirm reproducibility via triplicate runs and scale-up studies (mg to gram scale). Monitor side reactions (e.g., over-oxidation at C3/C17) via TLC or HPLC .
Advanced: What computational strategies are effective for predicting the biological activity or reactivity of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., steroid hormone receptors) using force fields like AMBER or CHARMM. Focus on the hydroxymethyl group’s role in binding affinity .
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to predict redox behavior at C3/C17 ketones or acid-base properties of the hydroxyl group .
- Machine Learning (ML): Train models on PubChem/CHEMBL datasets to predict toxicity or metabolic stability. Feature engineering should prioritize stereochemical descriptors .
Advanced: How can researchers resolve contradictions in published data regarding this compound’s synthetic routes or biological activity?
Methodological Answer:
- Literature Meta-Analysis: Systematically compare reaction conditions (e.g., catalyst systems in vs. 20). Replicate key experiments under controlled conditions .
- Analytical Cross-Validation: Use orthogonal techniques (e.g., NMR vs. X-ray) to confirm structural assignments. For bioactivity discrepancies, standardize assay protocols (e.g., cell lines, incubation times) .
- Collaborative Reproducibility: Share raw data via platforms like Zenodo or collaborate with independent labs to verify findings .
Basic: What chromatographic methods are suitable for purifying this compound, and how can column selection impact yield?
Methodological Answer:
- Normal-Phase Chromatography: Use silica gel columns with gradient elution (hexane:EtOAc) for non-polar intermediates. Adjust polarity to resolve stereoisomers .
- Reverse-Phase HPLC: Employ C18 columns with methanol/water gradients for polar derivatives. Monitor UV absorption at 240–260 nm (conjugated ketones) .
- Size-Exclusion Chromatography: Separate high-molecular-weight byproducts (e.g., dimers) during final polishing steps .
Advanced: How can AI-driven tools enhance the design of derivatives or analogs of this compound?
Methodological Answer:
- Generative Models: Use GPT-Chem or ChemBERT to propose analogs with modified substituents (e.g., replacing hydroxymethyl with carboxyl groups) while retaining core activity .
- Retrosynthesis Planning: Platforms like ASKCOS or Synthia can suggest novel routes, prioritizing atom economy and green chemistry principles .
- ADMET Prediction: Tools like SwissADME or ADMETlab2.0 optimize pharmacokinetic profiles (e.g., reducing hepatotoxicity risks linked to cyclopenta rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
